Dehydroxy Bezyloxy Canagliflozin Dimer

Description

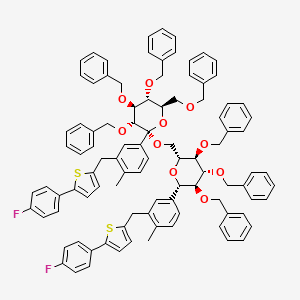

Dehydroxy Benzyloxy Canagliflozin Dimer is a structurally modified derivative of canagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor approved for treating type 2 diabetes.

Properties

Molecular Formula |

C97H90F2O10S2 |

|---|---|

Molecular Weight |

1517.9 g/mol |

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-2-[[(2R,3R,4R,5S,6S)-6-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-3,4,5-tris(phenylmethoxy)oxan-2-yl]methoxy]-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |

InChI |

InChI=1S/C97H90F2O10S2/c1-67-38-40-78(54-79(67)56-84-50-52-88(110-84)76-41-46-82(98)47-42-76)90-93(103-61-72-30-16-6-17-31-72)94(104-62-73-32-18-7-19-33-73)91(101-59-70-26-12-4-13-27-70)86(108-90)66-107-97(81-45-39-68(2)80(55-81)57-85-51-53-89(111-85)77-43-48-83(99)49-44-77)96(106-64-75-36-22-9-23-37-75)95(105-63-74-34-20-8-21-35-74)92(102-60-71-28-14-5-15-29-71)87(109-97)65-100-58-69-24-10-3-11-25-69/h3-55,86-87,90-96H,56-66H2,1-2H3/t86-,87-,90+,91-,92-,93+,94+,95+,96-,97+/m1/s1 |

InChI Key |

FADGZGZPNRZLPY-GNVQKMOKSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@]3([C@@H]([C@H]([C@@H]([C@H](O3)COCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)C8=CC(=C(C=C8)C)CC9=CC=C(S9)C1=CC=C(C=C1)F)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)CC1=CC=C(S1)C1=CC=C(C=C1)F |

Canonical SMILES |

CC1=C(C=C(C=C1)C2C(C(C(C(O2)COC3(C(C(C(C(O3)COCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)C8=CC(=C(C=C8)C)CC9=CC=C(S9)C1=CC=C(C=C1)F)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)CC1=CC=C(S1)C1=CC=C(C=C1)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dehydroxy Bezyloxy Canagliflozin Dimer is synthesized through a series of chemical reactions involving the protection and deprotection of hydroxyl groups, as well as the formation of glycosidic bonds. The synthetic route typically involves the use of benzyloxy protecting groups to shield the hydroxyl groups during the reaction. The reaction conditions often include the use of solvents such as chloroform, dichloromethane, and ethyl acetate.

Industrial Production Methods

The industrial production of Dehydroxy Bezyloxy Canagliflozin Dimer involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Dehydroxy Bezyloxy Canagliflozin Dimer undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can be used to modify the functional groups.

Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various derivatives of Dehydroxy Bezyloxy Canagliflozin Dimer, which can be further used in the synthesis of Canagliflozin and its impurities.

Scientific Research Applications

Dehydroxy Bezyloxy Canagliflozin Dimer has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its effects on glucose metabolism and its potential use in diabetes research.

Medicine: Investigated for its role in the development of SGLT2 inhibitors for the treatment of type 2 diabetes and obesity.

Industry: Used in the pharmaceutical industry for the production of Canagliflozin and related compounds.

Mechanism of Action

The mechanism of action of Dehydroxy Bezyloxy Canagliflozin Dimer involves its role as an intermediate in the synthesis of Canagliflozin. Canagliflozin inhibits the sodium-glucose cotransporter 2 (SGLT2) in the proximal tubules of the kidney, reducing glucose reabsorption and increasing glucose excretion in the urine . This leads to lower blood glucose levels and improved glycemic control in patients with type 2 diabetes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Selectivity for SGLT Transporters

Canagliflozin, the parent compound, exhibits potent inhibition of SGLT2 (IC₅₀ ~1–4 nM) but also shows significant activity against SGLT1 (IC₅₀ ~770 nM) and SGLT6 (IC₅₀ ~9 nM), attributed to its low IC₅₀ values and high renal lumen concentrations . In contrast:

- Dapagliflozin : Higher selectivity for SGLT2 (IC₅₀ ~1 nM) with minimal SGLT4 inhibition due to lower renal concentrations.

- Empagliflozin : Strong SGLT2 inhibition (IC₅₀ ~1 nM) and moderate SGLT5 activity (IC₅₀ ~200 nM).

- Ipragliflozin: Notable SGLT3 (IC₅₀ ~50 nM) and SGLT5 (IC₅₀ ~150 nM) inhibition .

Hypothesized Dimer Effects :

The dimer’s larger molecular structure may prolong renal retention, amplifying SGLT2 inhibition. However, its steric bulk could reduce off-target effects (e.g., SGLT1/SGLT6) compared to canagliflozin.

Metabolic Outcomes

Canagliflozin demonstrates dual glucose-lowering mechanisms: weight loss-associated insulin sensitivity improvements and non-weight loss-related free fatty acid (FFA) reduction, which enhances β-cell function . Comparable glycemic efficacy is seen across SGLT2 inhibitors, but canagliflozin uniquely improves uric acid (UA) and triglyceride (TG) levels in weight-loss responders .

Dimer Implications : Extended renal exposure from dimerization might intensify metabolic benefits (e.g., UA/TG reduction) but could exacerbate side effects like genitourinary infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.